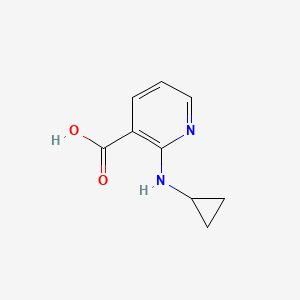

2-(Cyclopropylamino)nicotinic acid

Description

Chemical Name: 2-(Cyclopropylamino)nicotinic acid CAS Number: 639807-18-4 Molecular Formula: C₉H₁₀N₂O₂ Molecular Weight: 178.19 g/mol Physical Properties:

- Density: 1.438 g/cm³

- Boiling Point: 380.05°C (estimated)

- Melting Point: 183.65°C Structure: A nicotinic acid derivative substituted with a cyclopropylamino group at the 2-position of the pyridine ring.

This compound is primarily utilized as a synthetic intermediate in organic and medicinal chemistry. Its cyclopropylamino group contributes to unique steric and electronic properties, influencing reactivity and molecular interactions .

Properties

IUPAC Name |

2-(cyclopropylamino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c12-9(13)7-2-1-5-10-8(7)11-6-3-4-6/h1-2,5-6H,3-4H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVDNJGOBMXAPSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60434463 | |

| Record name | 2-CYCLOPROPYLAMINONICOTINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

639807-18-4 | |

| Record name | 2-(Cyclopropylamino)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=639807-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-CYCLOPROPYLAMINONICOTINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridinecarboxylic acid, 2-(cyclopropylamino) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylamino)nicotinic acid typically involves the reaction of nicotinic acid with cyclopropylamine. The process can be carried out under mild conditions, often in the presence of a coupling agent to facilitate the formation of the amide bond. One common method involves the use of dicyclohexylcarbodiimide (DCC) as a coupling agent in an organic solvent such as dichloromethane .

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These can include the use of continuous flow reactors to enhance reaction rates and yields. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is increasingly being adopted to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclopropylamino)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nicotinic acid derivatives, while reduction can produce cyclopropylamino alcohols .

Scientific Research Applications

2-(Cyclopropylamino)nicotinic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cardiovascular and metabolic disorders.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)nicotinic acid involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For instance, it may inhibit the activity of enzymes involved in lipid metabolism, thereby reducing the levels of certain lipids in the body .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Nicotinic Acids

2-Aminonicotinic Acid

- CAS : 5345-47-1

- Formula : C₆H₆N₂O₂

- Key Differences: Substitution: Amino group at position 2 instead of cyclopropylamino. Physical Properties: Higher melting point (295–297°C) compared to 2-(cyclopropylamino)nicotinic acid . Reactivity: The amino group is more nucleophilic, favoring reactions like diazotization, whereas the cyclopropylamino group introduces steric hindrance and modulates electronic effects .

2-Chloronicotinic Acid

- CAS : 2942-59-8

- Formula: C₆H₄ClNO₂

- Key Differences: Substitution: Chloro group at position 2. Reactivity: The electronegative chlorine enhances electrophilic substitution reactions, unlike the cyclopropylamino group, which may stabilize charge through conjugation .

Cyclopropylamino-Containing Compounds

Procyazine

- CAS : 32889-48-8

- Formula : C₁₀H₁₃ClN₆

- Key Differences: Structure: A triazine herbicide with a cyclopropylamino group and chloro substituent. In contrast, this compound is primarily a synthetic intermediate .

2-((Pyridin-4-ylmethyl)amino)nicotinic Acid

- CAS : 854382-06-2

- Similarity Score: 0.89 (structural similarity to this compound) .

- Key Differences: Substitution: A pyridinylmethylamino group replaces cyclopropylamino. Implications: The bulkier substituent may reduce solubility but enhance π-π stacking in crystal structures .

Structural and Functional Insights from Crystal Studies

The crystal structure of a related dinitrate salt (C₁₅H₂₂N₆O₁₀) reveals that the cyclopropylamino group participates in N–H⋯O hydrogen bonds with nitrate anions and water molecules, stabilizing a 3D network . In contrast, simpler analogs like 2-aminonicotinic acid form less complex hydrogen-bonding patterns due to the absence of the cyclopropane ring’s rigidity .

Data Table: Comparative Analysis of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Substituent | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|

| This compound | 639807-18-4 | C₉H₁₀N₂O₂ | Cyclopropylamino | 183.65 | Chemical intermediate |

| 2-Aminonicotinic acid | 5345-47-1 | C₆H₆N₂O₂ | Amino | 295–297 | Pharmaceutical synthesis |

| 2-Chloronicotinic acid | 2942-59-8 | C₆H₄ClNO₂ | Chloro | Not reported | Organic synthesis |

| Procyazine | 32889-48-8 | C₁₀H₁₃ClN₆ | Cyclopropylamino/Cl | Not reported | Herbicide |

Research Findings and Implications

- Reactivity: The cyclopropylamino group in this compound enhances stability via conjugation and steric effects, unlike the more reactive amino or chloro groups in analogs .

- Biological Potential: While procyazine demonstrates herbicidal activity, the biological role of this compound remains underexplored but warrants investigation due to structural parallels .

- Solubility: Hydrogen-bonding capacity (evident in crystal studies) suggests moderate aqueous solubility, whereas chloro or amino derivatives may exhibit differing solubility profiles .

Biological Activity

2-(Cyclopropylamino)nicotinic acid (CAS No. 639807-18-4) is a derivative of nicotinic acid that has garnered attention for its potential biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

This compound features a cyclopropylamino group at the second position of the nicotinic acid structure. This unique substitution may influence its interaction with biological targets, enhancing its pharmacological profile compared to other nicotinic acid derivatives.

The compound exhibits significant interactions with various enzymes and proteins, impacting metabolic pathways. Its carboxylic acid functionality allows it to participate in typical reactions such as nucleophilic substitutions and enzyme binding, potentially modulating their activities .

Cellular Effects

Research indicates that this compound may influence cellular processes such as:

- Cell Signaling : It has been shown to affect pathways involved in cell growth and apoptosis.

- Gene Expression : The compound can alter gene expression profiles, which may lead to changes in cellular metabolism and function.

- Apoptosis Induction : Evidence suggests that it may activate apoptotic pathways in certain cancer cell lines, highlighting its potential as an anticancer agent .

The mechanism through which this compound exerts its biological effects involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for metabolic processes, thereby altering metabolic flux within cells.

- Protein Binding : Its interaction with proteins can lead to conformational changes that affect their function and downstream signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anticancer Activity : In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines by inducing apoptosis through caspase activation .

- Neuroprotective Effects : Animal model studies indicated potential neuroprotective effects, suggesting its utility in treating neurodegenerative diseases. The compound's ability to cross the blood-brain barrier enhances its therapeutic promise .

- Metabolic Pathway Modulation : Research has shown that it influences lipid metabolism, which could have implications for cardiovascular health. This modulation is particularly relevant for conditions like dyslipidemia.

Comparative Analysis

The following table summarizes key findings related to this compound compared to other nicotinic acid derivatives:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Cyclopropylamino substitution | Anticancer, neuroprotective |

| 6-(tert-Butyl)-2-(cyclopropylamino)nicotinic Acid | tert-butyl group at sixth position | Enhanced lipid modulation |

| Nicotinamide | Amide derivative of nicotinic acid | Used in dermatology and metabolism studies |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.